Steric Bulk: tert-Butoxy vs. Methoxy/Ethoxy
The tert-butoxy group in 2-Bromo-5-(tert-butoxy)toluene introduces significantly greater steric hindrance than the methoxy group in 2-bromo-5-methoxytoluene [1] or the ethoxy group in 2-bromo-5-ethoxytoluene . This is reflected in computed Taft steric parameters (Es) and Charton values (ν), where t-BuO is substantially larger (Es ≈ -1.54, ν ≈ 0.68) compared to MeO (Es ≈ -0.55, ν ≈ 0.36) and EtO (Es ≈ -0.60, ν ≈ 0.48) [2].
| Evidence Dimension | Steric parameter (Taft Es value) |
|---|---|
| Target Compound Data | Es ≈ -1.54 (tert-butoxy group) [2] |
| Comparator Or Baseline | 2-bromo-5-methoxytoluene: Es ≈ -0.55 (methoxy group) [2]; 2-bromo-5-ethoxytoluene: Es ≈ -0.60 (ethoxy group) [2] |
| Quantified Difference | The tert-butoxy group is approximately 2.5-2.8 times more sterically demanding than methoxy or ethoxy analogs based on Taft Es values. |
| Conditions | Theoretical steric parameters derived from hydrolysis rate data of aliphatic esters, extrapolated to aromatic ethers [2]. |
Why This Matters
The increased steric bulk can decelerate undesired side reactions and improve the selectivity of palladium-catalyzed cross-couplings at the ortho-bromo position, a critical advantage in synthesizing sterically congested biaryl motifs.
- [1] NIST Chemistry WebBook. 2-Bromo-5-methoxytoluene, CAS: 27060-75-9. National Institute of Standards and Technology. View Source
- [2] Charton, M. (1975). 'Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters'. Journal of the American Chemical Society, 97(6), 1552-1556. DOI: 10.1021/ja00839a047 View Source
